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Compound of Interest

Compound Name: Azido-C3-UV-biotin

Cat. No.: B1194551

Introduction

Azido-C3-UV-biotin is a trifunctional chemical probe designed for the identification and
characterization of protein-protein interactions (PPIs). This reagent integrates three key
functionalities: a photo-activatable azide group for covalent crosslinking, a UV-cleavable linker,
and a biotin handle for affinity purification. This combination allows for the capture of transient
and stable protein interactions in a cellular context, followed by the efficient release of captured
proteins for downstream analysis by mass spectrometry.

The workflow involves introducing the Azido-C3-UV-biotin probe to a biological system,
initiating UV-induced crosslinking to covalently trap interacting proteins, enriching the
biotinylated complexes using streptavidin-based affinity purification, and subsequently
releasing the captured proteins by UV cleavage for identification by mass spectrometry. This
methodology is a powerful tool for researchers in basic science and drug development to
elucidate protein interaction networks, validate drug targets, and understand disease
mechanisms.

Principle of the Method

The experimental strategy leverages photo-affinity labeling and bio-orthogonal chemistry. A
"bait" protein of interest can be engineered to contain a bio-orthogonal handle, such as a non-
canonical amino acid with an alkyne group. Alternatively, the Azido-C3-UV-biotin can be
attached to a known ligand or small molecule that binds to a target protein. Upon UV irradiation
at a specific wavelength (e.g., 365 nm), the aryl azide group of the probe is converted into a
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highly reactive nitrene intermediate. This intermediate rapidly forms a covalent bond with any
protein in close proximity, effectively "trapping” interacting "prey" proteins.

Following cell lysis, the biotinylated protein complexes are captured on streptavidin-coated
beads. The UV-cleavable linker allows for the gentle elution of the crosslinked proteins by a
second UV exposure, which avoids the harsh chemical conditions often required for disrupting
the strong biotin-streptavidin interaction. The released proteins are then identified and
quantified using mass spectrometry-based proteomics.

Experimental Protocols

Protocol 1: Photo-crosslinking of Protein Interactions in
Live Cells

This protocol describes the in-situ photo-crosslinking of protein interactions using Azido-C3-
UV-biotin.

Materials:

o Mammalian cells expressing the protein of interest

Complete cell culture medium

Phosphate-buffered saline (PBS)

Azido-C3-UV-biotin probe

UV lamp (365 nm)

Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Cell scraper

Procedure:

e Cell Culture and Probe Incubation:

o Culture cells to 70-80% confluency in a suitable culture dish.
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o Prepare a stock solution of Azido-C3-UV-biotin in DMSO.

o Add the Azido-C3-UV-biotin probe to the cell culture medium to a final concentration of
10-100 uM. The optimal concentration should be determined empirically.

o Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.

e Photo-crosslinking:
o Remove the culture medium and wash the cells twice with ice-cold PBS.

o Place the culture dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The
distance from the lamp to the cells and the irradiation time should be optimized to
maximize crosslinking efficiency while minimizing cell damage.[1]

e Cell Lysis:

[¢]

After irradiation, immediately lyse the cells by adding ice-cold lysis buffer.

o

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

[e]

Incubate the lysate on ice for 30 minutes with occasional vortexing.

o

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

[¢]

Collect the supernatant containing the protein extract.

Protocol 2: Affinity Purification of Biotinylated Protein
Complexes

This protocol details the enrichment of biotinylated protein complexes using streptavidin-coated
magnetic beads.

Materials:
o Streptavidin-coated magnetic beads

o Wash Buffer 1: 2% SDS in PBS
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Wash Buffer 2: 1 M KCIl in PBS

Wash Buffer 3: 0.1 M Na2CO3 in PBS

Wash Buffer 4: 2 M urea in 10 mM Tris-HCI, pH 8.0

UV lamp (365 nm)

Elution Buffer: 1x SDS-PAGE sample buffer

Procedure:

e Bead Equilibration:

o Resuspend the streptavidin-coated magnetic beads in lysis buffer.

o Wash the beads three times with lysis buffer by immobilizing the beads with a magnet and
removing the supernatant.

» Binding of Biotinylated Proteins:
o Add the cleared cell lysate from Protocol 1 to the equilibrated beads.

o Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated
proteins to the beads.

e Washing:
o Immobilize the beads with a magnet and discard the supernatant.
o Perform a series of stringent washes to remove non-specifically bound proteins:

Wash twice with Wash Buffer 1.

Wash once with Wash Buffer 2.

Wash once with Wash Buffer 3.

Wash twice with Wash Buffer 4.
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s \Wash three times with PBS.

o UV Cleavage and Elution:

After the final wash, resuspend the beads in 50-100 pL of PBS.

[e]

o lIrradiate the bead suspension with a 365 nm UV lamp for 30-60 minutes on ice with
occasional mixing to facilitate the cleavage of the UV-labile linker.[2]

o Immobilize the beads with a magnet and collect the supernatant containing the released
proteins.

o To ensure complete elution, a second elution step can be performed by adding 1x SDS-
PAGE sample buffer to the beads and heating at 95°C for 5 minutes.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the preparation of the eluted proteins for mass spectrometry analysis.

Materials:

Dithiothreitol (DTT)

lodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Ammonium bicarbonate buffer (50 mM, pH 8.0)

Formic acid

C18 desalting spin columns
Procedure:
e Reduction and Alkylation:

o To the eluted protein sample, add DTT to a final concentration of 10 mM and incubate at
56°C for 30 minutes.
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o Cool the sample to room temperature and add IAA to a final concentration of 20 mM.
Incubate in the dark at room temperature for 30 minutes.

« In-solution Tryptic Digestion:

o Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to
below 0.1%.

o Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
» Peptide Desalting:
o Acidify the digest with formic acid to a final concentration of 0.1%.
o Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
o Elute the peptides and dry them in a vacuum centrifuge.
e LC-MS/MS Analysis:
o Reconstitute the dried peptides in 0.1% formic acid.

o Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

Data Presentation

Quantitative data from mass spectrometry analysis should be presented in a clear and
structured format to facilitate comparison and interpretation.

Table 1: Quantitative Analysis of Proteins Identified by Photo-crosslinking MS
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. Bait vs. Number of
Protein ID .
. Gene Name Control (Fold p-value Unique
(UniProt) .
Change) Peptides
P04637 TP53 15.2 0.001 12
P60484 MDM2 12.8 0.003 9
Q00987 EP300 8.5 0.01 7

This table represents example data and should be populated with actual experimental results.

Visualizations
Experimental Workflow
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Caption: Workflow for identifying protein-protein interactions using Azido-C3-UV-biotin.
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Caption: Hypothetical signaling pathway elucidated using Azido-C3-UV-biotin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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